molecular formula C20H17NO8 B2647869 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 315237-78-6

2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2647869
CAS No.: 315237-78-6
M. Wt: 399.355
InChI Key: CTHLGIJMADJAFR-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • Ester group: 2-methoxyethyl at position 2.
  • Substituent: 3-nitrobenzoyloxy at position 3.
  • Molecular formula: Likely CₙHₘN₂O₈ (exact formula inferred from analogs; see Table 1).

Benzofuran derivatives are studied for their diverse pharmacological and material science applications, with structural variations significantly altering their properties.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO8/c1-12-18(20(23)27-9-8-26-2)16-11-15(6-7-17(16)28-12)29-19(22)13-4-3-5-14(10-13)21(24)25/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHLGIJMADJAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an etherification reaction using methoxyethanol and a suitable leaving group.

    Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached through an esterification reaction using 3-nitrobenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with the methoxyethyl group replaced by nucleophiles.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate. Key findings include:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2. It has shown effectiveness against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma) .
  • Cell Cycle Arrest : Treatment with this compound has been associated with S-phase cell cycle arrest, inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound exhibits notable antibacterial properties against several pathogens, including:

  • Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus, indicating potential for use in treating bacterial infections .
  • Antifungal Properties : Preliminary studies suggest that it may also possess antifungal activity, warranting further investigation .

Case Study Overview

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in HepG2 cells; significant reduction in cell viability observed.
Study 2Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for developing new antibiotics.
Study 3Pharmacological PropertiesInvestigated structure-activity relationships; identified key functional groups contributing to biological activity.

Additional Insights

Research published in the International Journal of Molecular Sciences discusses the synthesis of similar benzofuran derivatives and their biological evaluations, suggesting that modifications to the benzofuran structure can enhance anticancer and antimicrobial properties . Furthermore, studies have indicated that the introduction of specific substituents can significantly alter the pharmacological profile of these compounds, leading to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound is compared to analogs with modifications in the ester group or benzofuran substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Ester Group at Position 3 Key Features
Target Compound Likely C₂₀H₁₈N₂O₈ ~414.37* 3-Nitrobenzoyloxy 2-Methoxyethyl High polarity due to nitro group; moderate lipophilicity from 2-methoxyethyl ester.
Methyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate C₁₈H₁₃NO₇ 355.30 3-Nitrobenzoyloxy Methyl Smaller ester group reduces solubility in polar solvents.
2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate C₂₁H₂₂O₅ 354.40 2-Methylbenzyloxy 2-Methoxyethyl Lower polarity; increased hydrophobicity due to methylbenzyl substituent.
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate C₁₈H₁₂BrNO₇ 434.20 3-Nitrobenzoyloxy + Br at position 6 Methyl Bromine adds steric bulk; potential for halogen bonding.
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate C₂₀H₁₅F₅O₆ 470.33 Pentafluorophenoxyacetyloxy Ethyl High electronegativity from fluorine; enhanced metabolic stability.
Ethyl 2-methyl-5-(4-nitrophenyl)methoxy-1-benzofuran-3-carboxylate C₁₉H₁₇NO₆ 355.34 4-Nitrobenzyloxy Ethyl Para-nitro group alters electronic effects vs. meta-nitro in target compound.
Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate C₁₉H₁₆O₅ 324.33 2-Methylbenzoyloxy Methyl Steric hindrance from methylbenzoyl reduces conformational flexibility.

*Estimated based on analogs.

Impact of Structural Modifications

Ester Group Variations
  • 2-Methoxyethyl vs. Methyl/Ethyl : The 2-methoxyethyl group in the target compound enhances water solubility compared to methyl () or ethyl () esters, while retaining moderate lipophilicity. This balance is critical for bioavailability in drug design.
  • Ethyl in : Provides intermediate hydrophobicity, suitable for membrane permeability.
Substituent Effects
  • Nitrobenzoyloxy (Target vs. ): The meta-nitro group (target) induces stronger electron-withdrawing effects than para-nitro (), influencing reactivity in electrophilic substitutions.
  • Fluorinated Groups (): Pentafluorophenoxyacetyloxy increases electronegativity and stability, making the compound resistant to oxidative degradation.
Steric and Conformational Effects

Biological Activity

2-Methoxyethyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings, including case studies, data tables, and relevant experimental results.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxyethyl and nitrobenzoyl substituents enhances its solubility and reactivity, potentially influencing its biological interactions.

Molecular Formula

  • C : 18
  • H : 18
  • N : 1
  • O : 5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineLC50 (nM)Reference
Compound 1U87 (glioblastoma)200 ± 60
Compound 1BE (neuroblastoma)18.9

These findings indicate that benzofuran derivatives can effectively inhibit cancer cell growth, with some exhibiting lower lethal concentrations compared to established chemotherapeutics.

Neuroprotective Effects

In addition to anticancer properties, benzofuran derivatives have been investigated for their neuroprotective effects. A study evaluating various derivatives found that certain compounds exhibited considerable protection against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells:

CompoundConcentration (μM)Effectiveness
Compound 1f30Comparable to memantine
Compound 1j100Moderate anti-excitotoxic effects

These results suggest that modifications to the benzofuran structure can enhance neuroprotective activity, making these compounds promising candidates for further development in neurodegenerative disease therapies .

The mechanism by which benzofuran derivatives exert their biological effects is multifaceted. They may induce apoptosis in cancer cells through cell cycle arrest and modulation of key signaling pathways. For example, compound interactions can lead to increased phosphorylation of histone H3, a marker associated with mitotic arrest, thereby disrupting normal cell division processes .

Case Study: Combination Therapy in Cancer Treatment

A notable case study involved the evaluation of a related compound in combination with ionizing radiation. The results indicated that the compound significantly enhanced the radiosensitivity of glioblastoma cells, suggesting a potential strategy for overcoming treatment resistance:

  • Cell Lines Tested : BE and SK
  • Ionizing Radiation Dose : 4 Gy
  • Combined Effect : <0.5% survival at certain concentrations .

This study underscores the potential for using benzofuran derivatives as adjuncts in cancer therapy.

Case Study: Neuroprotection Against Excitotoxicity

Another study focused on the neuroprotective effects of a series of benzofuran derivatives against excitotoxic damage induced by NMDA. The most effective compounds were identified based on their ability to scavenge free radicals and inhibit lipid peroxidation:

  • Primary Cultured Cells : Rat cortical neurons
  • Key Findings : Significant reduction in neuronal cell death at specific concentrations .

These findings highlight the therapeutic potential of these compounds in treating conditions like Alzheimer's disease.

Q & A

Q. What computational tools predict degradation pathways under physiological conditions?

  • Methods :
  • Use density functional theory (DFT) to model hydrolysis of the ester bonds (e.g., Gibbs free energy barriers at pH 7.4) .
  • Simulate UV-Vis spectra to predict photodegradation products (e.g., nitro group reduction to amine) .
  • Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .

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